REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[F:11].CCN=C=NCCCN(C)C.[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1.O>ClCCl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:8])=[CH:4][C:3]=1[F:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
228 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a frit
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated to a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (120 g redisep column, silica 40 um, 60A , 85 ml/min
|
Type
|
WAIT
|
Details
|
A: EtOAc, B: hexanes, A: 50% for 5 min
|
Duration
|
5 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(=O)N1CCOCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.62 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |